molecular formula C8H10O B12370364 4-Ethylphenol-d2

4-Ethylphenol-d2

Cat. No.: B12370364
M. Wt: 124.18 g/mol
InChI Key: HXDOZKJGKXYMEW-KCZCTXNHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethylphenol-d2 is a deuterated form of 4-Ethylphenol, where two hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its stable isotope labeling, which makes it useful in various analytical and biochemical studies .

Preparation Methods

4-Ethylphenol-d2 is synthesized by deuterating 4-Ethylphenol. The process involves the exchange of hydrogen atoms with deuterium, typically using deuterated reagents or solvents. One common method is the catalytic exchange reaction where 4-Ethylphenol is treated with deuterium gas in the presence of a catalyst . Industrial production methods are similar but scaled up to meet the demand for research and development purposes.

Chemical Reactions Analysis

4-Ethylphenol-d2 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Properties

Molecular Formula

C8H10O

Molecular Weight

124.18 g/mol

IUPAC Name

2,6-dideuterio-4-ethylphenol

InChI

InChI=1S/C8H10O/c1-2-7-3-5-8(9)6-4-7/h3-6,9H,2H2,1H3/i5D,6D

InChI Key

HXDOZKJGKXYMEW-KCZCTXNHSA-N

Isomeric SMILES

[2H]C1=CC(=CC(=C1O)[2H])CC

Canonical SMILES

CCC1=CC=C(C=C1)O

Origin of Product

United States

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